molecular formula C6H4N2 B195900 4-Cyanopyridine CAS No. 100-48-1

4-Cyanopyridine

Cat. No. B195900
CAS RN: 100-48-1
M. Wt: 104.11 g/mol
InChI Key: GPHQHTOMRSGBNZ-UHFFFAOYSA-N
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Description

4-Cyanopyridine (4-CN) is an organic compound belonging to the pyridine family. It is a colorless, volatile liquid with a boiling point of 122°C, and is soluble in water and alcohol. 4-CN is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of pyridine derivatives, which can be used as building blocks for a range of organic compounds. 4-CN is also used in the production of pyridine-based drugs, such as quinolones, which are used in the treatment of bacterial infections.

Scientific research applications

  • Coordination Polymers and Metal-Organic Frameworks: 4-Cyanopyridine acts as a versatile ligand in transition metal complexes, capable of mono- or bidentate coordination, leading to the formation of polymeric chains and layered structures in compounds like CuCl2(4-CNpy) and NiBr2(4-CNpy). This property is significant for constructing new metal–organic frameworks (Zhao et al., 2017).

  • Electrochemical Studies: The electroreduction and adsorption of 4-Cyanopyridine on silver and gold electrodes have been studied using surface-enhanced Raman spectroscopy and other techniques. These studies provide insights into the molecular orientation and behavior of 4-Cyanopyridine during electrochemical processes (Furukawa et al., 1986), (Pluchery et al., 2001).

  • Synthesis of Ortho-Substituted Cyanopyridines: The synthesis of ortho-substituted-4-cyanopyridines through lithio intermediate trapping provides an efficient route for preparing various cyanopyridine derivatives, which are crucial in pharmaceutical and agricultural applications (Cailly et al., 2005).

  • Molecular Force Field Studies: The vibrational spectra of 4-Cyanopyridine have been analyzed to understand its molecular force field, providing essential data for the study of its metal complexes (Topaçh & Bayari, 1996).

  • Catalysis and Chemical Transformations: 4-Cyanopyridine has been used in catalytic processes, such as the homolytic cleavage of B-B bonds and the reduction of various compounds, demonstrating its potential in catalysis (Wang et al., 2016).

  • Electrodeposition Studies: 4-Cyanopyridine has been employed in the electrodeposition of gold alloys, influencing the crystalline structure and morphology of electrodeposits (Bozzini et al., 2004).

  • Structural and Electronic Properties: The study of 4-Cyanopyridine's molecular structure and its interactions with metals in coordination compounds provides insights into its structural and electronic properties, crucial for applications in materials science (Guergueb et al., 2020).

properties

IUPAC Name

pyridine-4-carbonitrile
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InChI

InChI=1S/C6H4N2/c7-5-6-1-3-8-4-2-6/h1-4H
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InChI Key

GPHQHTOMRSGBNZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1C#N
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Molecular Formula

C6H4N2
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DSSTOX Substance ID

DTXSID9041528
Record name 4-Pyridinecarbonitrile
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Molecular Weight

104.11 g/mol
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Physical Description

Other Solid, Off-white crystals with a pungent odor; [Alfa Aesar MSDS]
Record name 4-Pyridinecarbonitrile
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Vapor Pressure

0.31 [mmHg]
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Product Name

4-Cyanopyridine

CAS RN

100-48-1
Record name 4-Cyanopyridine
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Synthesis routes and methods

Procedure details

It has been reported by Fife et al , Heterocycles 22:1121-4(1984) that 3-methyl-1-methoxypyridinium methylsulfate reacted with cyanide ion to give 3-methyl-2-cyanopyridine and "high percentages" of the 4-cyanopyridine isomer. In Table 1 on page 1122, Fife et al. reported that the 4 cyano compound was obtained in 69% yield and 3-methyl2-cyanopyridine was obtained in 24% yield.
[Compound]
Name
Heterocycles
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reactant
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3-methyl-1-methoxypyridinium methylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Cyanopyridine
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Citations

For This Compound
5,770
Citations
J Cao, G Wang, L Gao, H Chen, X Liu, X Cheng… - Chemical Science, 2019 - pubs.rsc.org
… ) bonds by the 4-cyanopyridine-boryl radicals in situ generated from 4-cyanopyridine and B 2 pin … -coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene …
Number of citations: 82 pubs.rsc.org
M Laing, N Sparrow, P Sommerville - Acta Crystallographica Section …, 1971 - scripts.iucr.org
… Introduction 4-Cyanopyridine is unique among the simpler 4-sub- stituted derivatives of pyridine, as at room temperature it is a white crystalline solid with little odour, while for example, …
Number of citations: 38 scripts.iucr.org
HJ Zhou, JM Huang - The Journal of Organic Chemistry, 2022 - ACS Publications
… (3) The cyanoaryl radical species have been generated under diverse conditions since an early radical arylation with 4-cyanopyridine by irradiation reported by Vittimberga in 1975. (4) …
Number of citations: 8 pubs.acs.org
I López-Tocón, S Valdivia, J Soto, JC Otero… - Nanomaterials, 2019 - mdpi.com
A Surface-Enhanced Raman Scattering (SERS) spectrum of 4-cyanopyridine (4CNPy) was recorded on silver plasmonic nanoparticles and analyzed by using Density Functional …
Number of citations: 35 www.mdpi.com
R Xu, G Lu, C Cai - New Journal of Chemistry, 2018 - pubs.rsc.org
… Theory (DFT) investigations, 4-cyanopyridine was capable of … the diboron reagents to generate 4-cyanopyridine-boryl radicals. … a highly regioselective 4-cyanopyridine-catalyzed radical …
Number of citations: 27 pubs.rsc.org
JA Bis, P Vishweshwar, RA Middleton… - Crystal growth & …, 2006 - ACS Publications
… Specifically, we report the dimorphic 2:1 co-crystal of 4-cyanopyridine and 4,4‘-biphenol (2CP·BP), which exhibits concomitant and conformational polymorphism and conformational …
Number of citations: 59 pubs.acs.org
AC Chen, DF Yang, J Lipkowski… - Canadian journal of …, 1996 - cdnsciencepub.com
In situ electromodulated reflectance Fourier transform infrared (FTIR) spectroscopy has been employed to study the adsorption of 4-cyanopyridine (4-CNPy) at an Au(111) electrode …
Number of citations: 37 cdnsciencepub.com
PM Dorman, BJ Esselman, JE Park, RC Woods… - Journal of Molecular …, 2020 - Elsevier
… In the current study, the rotational spectrum of the vibrational ground state of 4-cyanopyridine … The ground state and two excited vibrational states of 4-cyanopyridine are analogous to …
Number of citations: 19 www.sciencedirect.com
D Sun, ZH Wei, CF Yang, DF Wang, N Zhang… - …, 2011 - pubs.rsc.org
… influence on the structures is attributed to its effect on the deprotonated degree of the carboxylates, coordination modes of carboxylates as well as the in situhydrolysis of 4-cyanopyridine…
Number of citations: 140 pubs.rsc.org
H Zhao, A Bodach, M Heine, Y Krysiak… - …, 2017 - pubs.rsc.org
… On the other hand, 2b, 3b and 5b exhibit layered structures, in which the 4-cyanopyridine acts … by a 4-cyanopyridine bridge. Due to the linearity of this bridge, 4-cyanopyridine lends itself …
Number of citations: 21 pubs.rsc.org

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